N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9747955
InChI: InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21)
SMILES: CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
Molecular Formula: C15H12FN3O2S
Molecular Weight: 317.3 g/mol

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC9747955

Molecular Formula: C15H12FN3O2S

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C15H12FN3O2S
Molecular Weight 317.3 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21)
Standard InChI Key GJWVNNAUGOVSEV-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula, C₁₅H₁₂FN₃O₂S, corresponds to a molecular weight of 317.3 g/mol. Key structural elements include:

  • Quinoline Core: A bicyclic aromatic system with a hydroxyl group at position 4 and fluorine at position 6.

  • Thiazole Moiety: A 4,5-dimethyl-substituted thiazole ring connected via a carboxamide bond at position 3 of the quinoline.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
SMILESCC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
InChIKeyGJWVNNAUGOVSEV-UHFFFAOYSA-N
Topological Polar Surface Area102 Ų (calculated)

The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological targets .

Synthetic Pathways and Analogous Compounds

Gould-Jacobs Cyclization

Quinoline derivatives are often synthesized via the Gould-Jacobs reaction, a cyclization method involving ethoxymethylenemalonate intermediates . For example:

  • Aniline Condensation: Substituted anilines react with diethyl ethoxymethylenemalonate to form intermediates.

  • Cyclization: Heating in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylates.

  • Hydrolysis and Coupling: Base hydrolysis produces carboxylic acids, which are then coupled with amines using HATU/DIPEA to form carboxamides .

Table 2: IC₅₀ Values of Analogous Quinoline Carboxamides

CompoundR₁R₂IC₅₀ (nM)
10dCl2-CH₃69 ± 0.02
10iCl4-isoPr36 ± 0.01
10lF3-CH₃317 ± 0.01

These analogs highlight the impact of substituents on activity, with electron-withdrawing groups (e.g., Cl) enhancing potency .

Biological Activity and Mechanistic Hypotheses

Putative Targets

  • Kinases: The compound’s planar quinoline core may intercalate into ATP-binding pockets of kinases.

  • Topoisomerases: Quinoline derivatives often inhibit topoisomerase I/II, causing DNA damage .

Physicochemical and Pharmacokinetic Profiling

Lipophilicity and Solubility

  • clogP: Estimated at 2.1 (moderate lipophilicity).

  • Aqueous Solubility: Low (∼10 µM at pH 7.4) due to aromatic stacking .

Metabolic Stability

Fluorine reduces oxidative metabolism, while the hydroxyl group may undergo glucuronidation.

Research Gaps and Future Directions

Priority Studies

  • Synthesis Optimization: Scale-up using flow chemistry or microwave-assisted synthesis.

  • In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and kinase inhibition panels.

  • Mechanistic Studies: Proteomic profiling to identify binding partners.

Structural Modifications

  • Thiazole Substitution: Introduce heteroatoms (e.g., N-methyl) to modulate solubility.

  • Quinoline Functionalization: Explore 7- or 8-position substitutions for enhanced selectivity.

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